8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid
Description
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid is a complex azo dye derivative characterized by a naphthalene disulphonic acid backbone functionalized with an azo-linked 5-anilinosulphonyl-2-methylphenyl group. Azo dyes of this class are widely used in textiles, inks, and food colorants due to their vibrant hues and stability . The sulphonic acid groups enhance water solubility, while the azo linkage contributes to chromophoric intensity .
Properties
CAS No. |
85409-52-5 |
|---|---|
Molecular Formula |
C23H19N3O9S3 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
7-hydroxy-8-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C23H19N3O9S3/c1-14-7-9-17(36(28,29)26-16-5-3-2-4-6-16)12-19(14)24-25-23-20(27)10-8-15-11-18(37(30,31)32)13-21(22(15)23)38(33,34)35/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35) |
InChI Key |
BFOCEYMSLGHCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of 5-anilinosulphonyl-2-methylphenylamine, followed by coupling with 7-hydroxynaphthalene-1,3-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise temperature and pH conditions. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Often used to break down the compound into simpler molecules.
Substitution: Common in modifying the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or sulfonating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or simpler aromatic compounds.
Scientific Research Applications
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group (-N=N-) plays a crucial role in its color properties, while the sulfonic acid groups enhance its solubility in water. The mechanism involves the absorption of light, leading to electronic transitions that result in visible coloration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s key structural distinction lies in its 5-anilinosulphonyl-2-methylphenyl substituent, which differentiates it from analogs like:
- Acid Red 18 (C.I. Acid Red 18, CAS 7244-14-6) : Features a 4-sulphonaphthyl group on the azo linkage, resulting in three sulphonic acid groups. This structure confers high water solubility, making it suitable for textile dyeing and food colorant applications (E124) .
- Solvent Red 30 (CAS 6226-87-5): Contains a bis-azo group (phenylazo-phenyl) and is compounded with dicyclohexylamine, enhancing solubility in organic solvents like ethanol for industrial inks .
- 7-[(4-aminophenyl)azo]naphthalene-1,3-disulphonic acid (CAS 61827-77-8): Substituted with a simpler 4-aminophenyl group, this compound lacks the sulphonyl and methyl modifications, reducing steric hindrance and altering application scope .
Physicochemical Properties
*Inferred based on structural analogs.
Industrial and Regulatory Considerations
- Acid Red 18 : Listed in EC, TSCA, and Korea KECL inventories, reflecting broad industrial acceptance .
- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate : Complies with EINECS, TSCA, and NZIOC regulations but is excluded from China’s hazardous chemical catalog .
- Target Compound : Regulatory status is undocumented, though its sulphonate groups may align with existing azo dye frameworks .
Biological Activity
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid, commonly referred to as a naphthalene derivative, is a compound of significant interest due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 577.61 g/mol, has been studied for its applications in various fields, including medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 577.61 g/mol |
| CAS Number | 85409-52-5 |
| Solubility | Soluble in water |
The biological activity of this compound can be attributed to its structural features, particularly the azo group and sulphonyl moieties. These functional groups are known to interact with biological macromolecules, influencing various cellular processes.
- Antiproliferative Activity : Research indicates that compounds similar to 8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid exhibit antiproliferative effects on cancer cell lines. For instance, studies have shown that naphthalene derivatives can inhibit the growth of leukemic HL60 cells, with some compounds demonstrating an IC50 value as low as 76 µM .
- Histological Staining : This compound is also utilized as a histological dye, similar to Amido Black 10B, suggesting its role in biological staining applications . The ability to bind effectively to proteins makes it valuable in visualizing cellular structures.
Case Study 1: Anticancer Potential
A study focused on the synthesis of various flavonoid derivatives reported that compounds structurally related to naphthalene derivatives showed promising antiproliferative activity against cancer cells. The introduction of specific functional groups was found to enhance the biological activity significantly .
Case Study 2: Histological Applications
The use of naphthalene sulfonic acids in histological staining has been documented extensively. The compound's ability to bind with proteins allows it to serve as an effective marker in tissue samples, aiding in the diagnosis and study of various diseases .
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